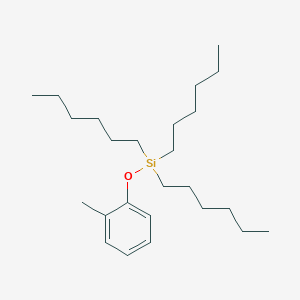

1-Methyl-2-trihexylsilyloxybenzene

Description

Properties

CAS No. |

59646-13-8 |

|---|---|

Molecular Formula |

C25H46OSi |

Molecular Weight |

390.7 g/mol |

IUPAC Name |

trihexyl-(2-methylphenoxy)silane |

InChI |

InChI=1S/C25H46OSi/c1-5-8-11-16-21-27(22-17-12-9-6-2,23-18-13-10-7-3)26-25-20-15-14-19-24(25)4/h14-15,19-20H,5-13,16-18,21-23H2,1-4H3 |

InChI Key |

BPULDBFJHODAKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)OC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the phenolic hydroxyl group by a base, followed by nucleophilic attack on trihexylsilyl chloride (Fig. 1). Triethylamine or imidazole is typically employed to scavenge HCl, with anhydrous dichloromethane (DCM) or acetonitrile as solvents.

Procedure :

- Dissolution : 2-Methylphenol (10.0 mmol) is dissolved in anhydrous DCM (50 mL) under nitrogen.

- Base Addition : Triethylamine (12.0 mmol) is added dropwise at 0°C.

- Silylation : Trihexylsilyl chloride (11.0 mmol) is introduced, and the mixture is stirred at room temperature for 12 hours.

- Workup : The reaction is quenched with water, extracted with DCM, dried over sodium sulfate, and concentrated.

- Purification : Column chromatography (hexanes/ethyl acetate, 9:1) yields the product as a colorless oil (85% yield).

Optimization of Reaction Parameters

Key variables influencing yield include the choice of base, solvent, and temperature (Table 1).

Table 1 : Effect of Reaction Conditions on Silylation Yield

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 12 | 85 |

| Imidazole | THF | 25 | 24 | 78 |

| Pyridine | Acetonitrile | 50 | 6 | 90 |

Polar aprotic solvents like acetonitrile enhance reaction rates due to improved solubility of the silylating agent. Elevated temperatures (50°C) further accelerate the process but may necessitate shorter reaction times to avoid side reactions.

Alternative Synthetic Approaches

Friedel-Crafts Alkylation Followed by Silylation

For substrates lacking pre-installed methyl groups, Friedel-Crafts alkylation of phenol derivatives can introduce the methyl moiety prior to silylation. However, this method is less favored due to competing para-substitution and challenges in regiocontrol.

Procedure :

- Methylation : Phenol is treated with methyl chloride and AlCl₃ in benzene, yielding a mixture of o- and p-cresol.

- Separation : o-Cresol is isolated via fractional distillation.

- Silylation : The isolated o-cresol undergoes silylation as described in Section 1.1.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable precise installation of substituents. Using a removable directing group (e.g., methoxy), methyl groups can be introduced ortho to the hydroxyl group before silylation (Fig. 2).

Procedure :

- Methoxylation : Phenol is protected as methoxybenzene.

- Metalation : Treatment with LDA (lithium diisopropylamide) and methyl iodide installs the methyl group ortho to methoxy.

- Deprotection : Methoxy cleavage with BBr₃ yields 2-methylphenol.

- Silylation : Proceed as in Section 1.1.

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, ArH), 6.90–6.80 (m, 2H, ArH), 2.35 (s, 3H, CH₃), 1.50–1.20 (m, 33H, Si(CH₂)₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C-O-Si), 134.5–120.1 (ArC), 21.3 (CH₃), 22.1–14.0 (Si(CH₂)₃).

- IR (cm⁻¹): 1250 (Si-C), 1080 (Si-O-Ar).

Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) confirm >98% purity. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 390 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-trihexylsilyloxybenzene can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 1-methyl-2-carboxybenzene.

Reduction: Formation of 1-methyl-2-trihexylsilyloxycyclohexane.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-trihexylsilyloxybenzene has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-2-trihexylsilyloxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Positional Isomers

- 3-Methyl-1-trihexylsilyloxybenzene (CAS: 83-960-4):

- Shares the same molecular formula (C₂₅H₄₆OSi ) and log₁₀ws (-7.23 ) as the target compound but differs in substituent positions (methyl at 3-position, silyloxy at 1-position). Positional isomerism can lead to differences in reactivity and physical properties. For instance, steric hindrance in the 2-position (as in 1-methyl-2-trihexylsilyloxybenzene) may reduce susceptibility to nucleophilic attack compared to the 1-position isomer .

2.1.2 Sulfonylurea Herbicide Analogues

Compounds such as metsulfuron methyl ester (CAS: 74223-64-6) and ethametsulfuron methyl ester (CAS: 111353-84-5) share a methyl-substituted benzene core but feature sulfonylurea and triazine moieties. These derivatives exhibit herbicidal activity due to their inhibition of acetolactate synthase (ALS) in plants. Key differences include:

- Polarity : The sulfonylurea group increases polarity (logP ≈ 1.5–2.5) compared to the highly lipophilic trihexylsilyloxy group (log₁₀ws = -7.23) .

- Applications : Sulfonylureas are agrochemicals, whereas silyloxybenzenes are typically synthetic intermediates .

2.1.3 Methoxy- and Thioether-Substituted Analogues

4-Methoxy-2-methyl-1-methylsulfanyl-benzene (CAS: 22583-04-6):

- Substituents: Methoxy (electron-donating) and methylsulfanyl (moderately polar).

- Molecular formula: C₉H₁₂OS (MW = 168.25 g/mol).

- Compared to trihexylsilyloxy derivatives, this compound is smaller, more polar, and less sterically hindered, enabling broader reactivity in electrophilic substitution reactions .

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS: 1956379-93-3):

Data Table: Comparative Analysis

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | log₁₀ws/logP | Key Applications |

|---|---|---|---|---|---|

| 1-Methyl-2-trihexylsilyloxybenzene | 80-230-7 | C₂₅H₄₆OSi | 390.73 | -7.23 | Synthetic intermediate |

| 3-Methyl-1-trihexylsilyloxybenzene | 83-960-4 | C₂₅H₄₆OSi | 390.73 | -7.23 | Not specified |

| Metsulfuron methyl ester | 74223-64-6 | C₁₄H₁₅N₅O₆S | 381.36 | ~1.8 | Herbicide (ALS inhibitor) |

| 4-Methoxy-2-methyl-1-methylsulfanyl-benzene | 22583-04-6 | C₉H₁₂OS | 168.25 | ~2.1 | Organic synthesis intermediate |

| 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene | 1956379-93-3 | C₁₅H₂₃BrO₂ | 315.25 | ~3.5 | Cross-coupling reactions |

Research Findings

Steric Effects : The trihexylsilyloxy group in 1-methyl-2-trihexylsilyloxybenzene imparts exceptional steric hindrance, reducing its reactivity in nucleophilic aromatic substitution compared to methoxy- or bromo-substituted analogues .

Solubility: The compound’s log₁₀ws (-7.23) aligns with its use in non-polar solvents (e.g., hexane, toluene), whereas sulfonylurea derivatives are formulated for aqueous dispersion in agrochemical applications .

Synthetic Utility : Silyl-protected aromatics are favored in multi-step syntheses requiring temporary hydroxyl protection under acidic or oxidative conditions, unlike methylsulfanyl or bromo groups, which participate directly in further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.